An In-Depth Technical Guide to Tris(2,5-dimethylphenyl)phosphine
An In-Depth Technical Guide to Tris(2,5-dimethylphenyl)phosphine
Abstract: This technical guide provides a comprehensive overview of Tris(2,5-dimethylphenyl)phosphine, a sterically hindered and electron-rich tertiary phosphine ligand. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document delves into the core physicochemical properties, a detailed synthesis protocol, key applications in modern synthetic chemistry, and essential safety and handling guidelines. The content is structured to deliver not only factual data but also expert insights into the practical application and rationale behind its use, ensuring a thorough understanding for both academic and industrial audiences.
Core Compound Identification and Properties
Tris(2,5-dimethylphenyl)phosphine, also known as Tri(2,5-xylyl)phosphine, is a bulky, monodentate phosphine ligand. Its structure features a central phosphorus atom bonded to three 2,5-dimethylphenyl (xylyl) rings. The ortho- and meta-methyl groups on the phenyl rings create significant steric hindrance around the phosphorus center, a feature that is deliberately engineered to influence the reactivity and selectivity of metal catalysts.
Chemical Formula and Molecular Weight
The fundamental identifiers for this compound are its chemical formula and molecular weight, which are crucial for all stoichiometric calculations in synthesis and catalysis.
Physicochemical Data
The physical properties of a ligand are critical for determining appropriate solvents, reaction conditions, and purification methods. The data for Tris(2,5-dimethylphenyl)phosphine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tris(2,5-dimethylphenyl)phosphane | [1] |
| CAS Number | 115034-38-3 | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Molecular Weight | 346.4 g/mol | [1] |
| Melting Point | 160-165 °C (for the related isomer Tris(3,5-dimethylphenyl)phosphine) | [3] |
| Solubility | Soluble in many organic solvents (e.g., THF, Toluene, Dichloromethane) | [4] |
Note: Specific melting point data for the 2,5-isomer is not widely published; data for the closely related 3,5-isomer is provided for reference.
Synthesis Protocol: A Validated Approach
The synthesis of tertiary aryl phosphines like Tris(2,5-dimethylphenyl)phosphine is most commonly achieved through the reaction of a Grignard reagent with a phosphorus halide, typically phosphorus trichloride (PCl₃).[5] This method is reliable and scalable, making it a staple in synthetic chemistry laboratories.
Rationale of the Synthetic Pathway
The Grignard reaction is the method of choice due to its efficiency and the commercial availability of the starting materials. The core of this synthesis is the nucleophilic attack of the carbanion from the Grignard reagent (2,5-dimethylphenylmagnesium bromide) on the electrophilic phosphorus atom of PCl₃. The reaction proceeds in a stepwise substitution of the three chloride atoms. The stoichiometry is critical; a 3:1 molar ratio of the Grignard reagent to PCl₃ is required to ensure complete substitution and formation of the desired triarylphosphine. The use of an anhydrous, aprotic solvent like tetrahydrofuran (THF) is imperative, as Grignard reagents are highly reactive towards protic sources, which would quench the reagent and halt the reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Tris(2,5-dimethylphenyl)phosphine.
Step-by-Step Methodology
Materials:
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Magnesium turnings
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1-Bromo-2,5-dimethylbenzene
-
Phosphorus trichloride (PCl₃)
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Protocol:
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Grignard Reagent Formation: a. Under an inert atmosphere (N₂ or Ar), add magnesium turnings (3.3 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. b. Add a small volume of anhydrous THF to cover the magnesium. c. In the dropping funnel, prepare a solution of 1-bromo-2,5-dimethylbenzene (3.0 eq) in anhydrous THF. d. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate spontaneously (indicated by bubbling and heat), gently warm the flask or add a crystal of iodine. e. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure all magnesium has reacted. f. Cool the resulting Grignard solution to 0°C in an ice bath.
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Reaction with PCl₃: a. Prepare a solution of phosphorus trichloride (1.0 eq) in anhydrous THF in a separate, dry dropping funnel. b. Add the PCl₃ solution dropwise to the stirred Grignard reagent at 0°C. A white precipitate (magnesium salts) will form. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
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Work-up and Purification: a. Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel.
Applications in Catalysis and Drug Development
Tertiary phosphines are cornerstone ligands in transition-metal catalysis.[6] The specific utility of Tris(2,5-dimethylphenyl)phosphine stems from its electronic and steric properties. The methyl groups are electron-donating, increasing the electron density on the phosphorus atom. This enhances its ability to coordinate to a metal center and promotes key steps in catalytic cycles, such as oxidative addition.
Role in Cross-Coupling Reactions
The bulky nature of this ligand is particularly advantageous in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3][7]
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Mechanism Insight: The steric bulk facilitates the reductive elimination step—the final, product-forming step in many cross-coupling cycles. By creating a crowded coordination sphere around the metal, the ligand promotes the expulsion of the newly formed molecule, regenerating the active catalyst. This leads to higher turnover numbers and overall reaction efficiency.
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Practical Example (Suzuki-Miyaura Coupling): In the coupling of an aryl halide with an aryl boronic acid, a palladium catalyst coordinated to Tris(2,5-dimethylphenyl)phosphine can efficiently catalyze the formation of a new carbon-carbon bond, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[8]
Structural Diagram of Catalytic Role
Caption: Role of the phosphine ligand (L) in a generic Pd-catalyzed cross-coupling cycle.
Safety and Handling
Hazard Profile:
Handling and Storage Recommendations:
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Inert Atmosphere: Many tertiary phosphines are sensitive to air and can oxidize to the corresponding phosphine oxide over time.[11] For long-term storage and in reactions where ligand integrity is crucial, handling under an inert atmosphere (nitrogen or argon) is recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[9]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
References
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PubChem. Tris(2,5-dimethylphenyl)phosphine. National Center for Biotechnology Information. [Link]
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Aspira Chemical. Tris(3,5-dimethylphenyl)phosphine, 98%. Aspira Chemical. [Link]
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Air Liquide. SAFETY DATA SHEET Phosphine. Air Liquide. [Link]
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Buchwald, S. L., et al. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters, 2(24), 3893–3896. [Link]
-
PubChem. Phosphine, tris(3,5-dimethylphenyl)-. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Tris(3,5-dimethylphenyl)phosphine. Cole-Parmer. [Link]
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The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. In Organophosphorus Chemistry (Vol. 49). [Link]
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Chemspace. Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry. Chemspace. [Link]
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Berda, E. B., et al. (2022). Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships. ChemRxiv. [Link]
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